Ghrelin Receptor Potency: SB-791016 vs. the Indoline HTS Hit and Clinical Candidate BMS-317180
SB-791016 activates the human ghrelin receptor with an EC50 of 0.158 nM in a BACMAM FLIPR assay, representing a >12‑fold potency improvement over the clinical candidate BMS‑317180 (EC50 1.9 nM) [1][2]. The original indoline screening hit (compound 27) was a 5‑HT1B antagonist (pKi 7.9; Ki ≈ 13 nM) with no reported intrinsic ghrelin activity, highlighting the profound selectivity and potency shift achieved during optimization [3].
| Evidence Dimension | Ghrelin receptor agonist potency (EC50) |
|---|---|
| Target Compound Data | EC50 = 0.158 nM (hGHS-R1a, FLIPR) |
| Comparator Or Baseline | BMS-317180: EC50 = 1.9 nM; Indoline hit 27: 5-HT1B pKi = 7.9 (no ghrelin activity reported) |
| Quantified Difference | ≈12‑fold more potent than BMS-317180; qualitative selectivity shift from 5‑HT1B antagonist to ghrelin full agonist |
| Conditions | Human ghrelin receptor (GHS-R1a) expressed in HEK293 cells; BACMAM FLIPR calcium mobilization assay |
Why This Matters
For receptor-binding and in vitro pharmacology studies requiring maximal target engagement at low concentrations, SB-791016’s sub‑nanomolar potency reduces compound consumption and minimizes solvent‑related artifacts.
- [1] BindingDB Entry BDBM50412954 for SB-791016. EC50 = 0.158 nM, human ghrelin receptor, BACMAM FLIPR assay. View Source
- [2] Heightman TD, et al. Chapter 4.24: Ghrelin Receptor Modulators. In: Annual Reports in Medicinal Chemistry. Vol 46. Academic Press; 2011:151-170. (BMS-317180 EC50 = 1.9 nM) View Source
- [3] Heightman TD, et al. Chapter 4.24: Ghrelin Receptor Modulators. In: Annual Reports in Medicinal Chemistry. Vol 46. Academic Press; 2011:151-170. (Indoline hit 27, 5-HT1B pKi = 7.9) View Source
